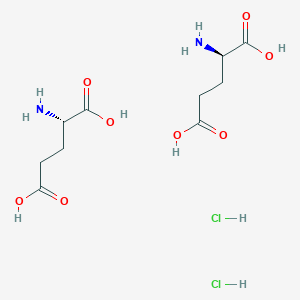

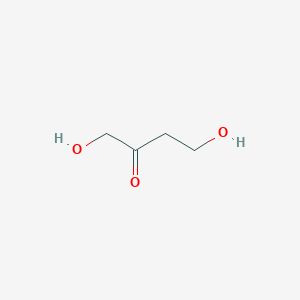

1,4-二羟基-2-丁酮

描述

Synthesis Analysis

The synthesis of related compounds such as 4-hydroxy-2-butanone can be achieved through aldol condensation of acetone and formaldehyde under supercritical conditions, as described in the study of its noncatalytic synthesis. This process is noted for its speed and high production yield, with a focus on the formation and dehydration of 4-hydroxy-2-butanone while also considering side reactions involving formaldehyde .

Molecular Structure Analysis

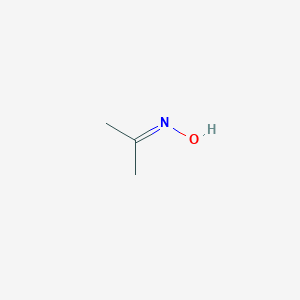

The molecular structure of 4-hydroxy-2-butanone has been investigated using Fourier transform microwave spectroscopy, complemented by quantum chemical calculations. The study revealed the presence of an intramolecular O-H…O hydrogen bond in one conformer of the molecule. Upon complexation with water, this weak intramolecular hydrogen bond is replaced by two strong intermolecular O-H…O hydrogen bonds, leading to a change in the orientation of the -OH group .

Chemical Reactions Analysis

The chemical reactivity of butanone derivatives can be complex. For instance, the oxidation mechanism of 3,4-dihydroxy-2-butanone in the aqueous phase has been studied, showing that it can be oxidized by various radicals, leading to the formation of secondary organic aerosols (SOAs) in the atmosphere. The study provides insights into the oxidation mechanism of dihydroxycarbonyl compounds derived from isoprene .

Physical and Chemical Properties Analysis

The physical and chemical properties of butanone derivatives are influenced by their molecular structure. For example, the introduction of cyano groups in the 1,1-dicyanobuta-1,3-dienyl fragment significantly affects the optical properties of these molecules, as demonstrated by UV/Vis and electrochemical measurements . Additionally, the dehydration of bio-based 2,3-butanediol over HZSM-5 zeolites has been studied, showing that the Si/Al ratio and modification with boric acid can influence the catalytic performance, which is relevant for the production of butanone .

科学研究应用

微生物氧化:通过使用Candida boidinii KK912对多元醇进行微生物氧化,可以生产1,4-二羟基-2-丁酮,具有在生物转化过程(Matsumura, Kawamori, & Yoshikawa, 1991)中潜在的应用。

生物基生产:将生物基2,3-丁二醇脱水制备丁酮,其中1,4-二羟基-2-丁酮是一个中间体,是生产丁酮的替代绿色方法,这是一种有价值的工业化学品(Zhang, Yu, Ji, & Huang, 2012)。

大气化学:1,4-二羟基-2-丁酮在大气中起着形成二次有机气溶胶的作用,有助于我们了解大气化学和空气质量(Xu, Lv, Liu, Sun, Zhang, & Li, 2020)。

代谢工程:该化合物已在Klebsiella pneumoniae的代谢工程背景下进行研究,以高效从葡萄糖生产2-丁酮,突显了其在生物技术应用中的潜力(Chen, Sun, Huang, Wu, & Liu, 2015)。

核黄素生物合成:在大肠杆菌中,1,4-二羟基-2-丁酮作为核黄素的生物合成前体,凸显了其在生物途径中的重要性(Richter, Volk, Krieger, Lahm, Röthlisberger, & Bacher, 1992)。

化学合成:该化合物已在各种化学合成过程中进行研究,包括1,4-二醇的酸催化环化(Grée, Grée, Lowinger, Martelli, Negri, & Paquette, 1992),以及其在超临界合成条件下对维生素A和香精生产的反应性(Chen, Yao, Yin, & Yuan, 2022)。

生物燃料和生物商品化学品:在酿酒酵母中用于生产2-丁醇和丁酮,展示了其在可再生能源和绿色化学中的相关性(Ghiaci, Norbeck, & Larsson, 2014)。

安全和危害

When handling 1,4-Dihydroxy-2-butanone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

1,4-dihydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJODPUPYBBDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474858 | |

| Record name | 1,4-DIHYDROXY-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dihydroxy-2-butanone | |

CAS RN |

140-86-3 | |

| Record name | 1,4-Dihydroxy-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-DIHYDROXY-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

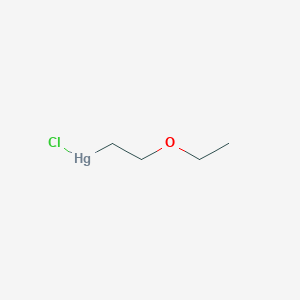

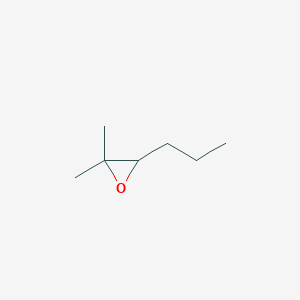

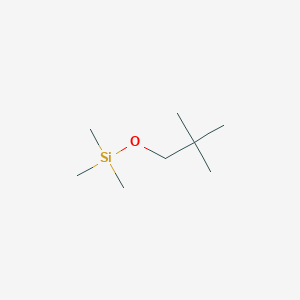

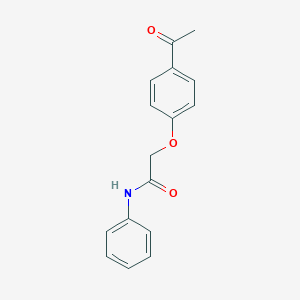

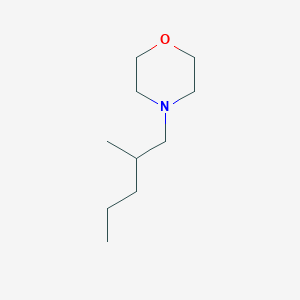

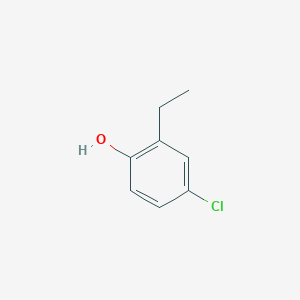

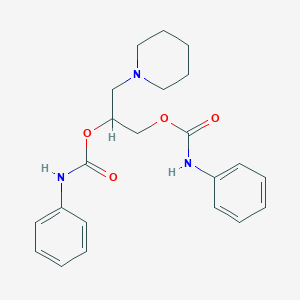

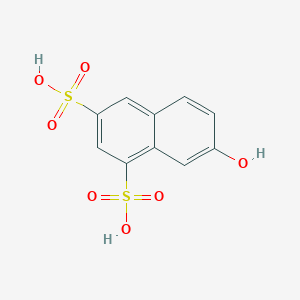

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)